Home > Products > Screening Compounds P83068 > (4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)methanamine
(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)methanamine - 1087790-61-1

(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)methanamine

Catalog Number: EVT-11594165
CAS Number: 1087790-61-1
Molecular Formula: C10H13NO4
Molecular Weight: 211.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)methanamine is a chemical compound characterized by its unique benzodioxole structure. This compound has garnered interest in scientific research due to its potential biological activities, including antitumor properties. It is classified under organic compounds and specifically falls into the category of substituted benzodioxoles.

Source

The compound is often sourced from various synthetic pathways involving precursor molecules derived from natural products. Research indicates that derivatives of this compound are synthesized for their potential therapeutic applications, particularly in cancer treatment .

Classification

(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)methanamine is classified as an organic amine due to the presence of the amine functional group. Its structure also places it within the family of benzodioxole derivatives, which are known for their diverse biological activities.

Synthesis Analysis

Methods

The synthesis of (4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)methanamine typically involves multiple steps:

  1. Formation of Benzodioxole Backbone: The initial step often includes the formation of the benzodioxole structure from simpler aromatic precursors.
  2. Alkylation and Functionalization: Subsequent reactions introduce methoxy groups and other substituents to achieve the desired functionalization.
  3. Amine Formation: The final step involves the introduction of the methanamine group through reductive amination or direct amination techniques.

Technical Details

For example, one synthetic route may involve using dihydroapiol as a precursor, which undergoes formylation followed by reduction to yield the target compound with high purity and yield . The use of catalysts like tin(IV) chloride facilitates these reactions under controlled conditions.

Molecular Structure Analysis

Structure

The molecular formula for (4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)methanamine is C11H15O4NC_{11}H_{15}O_4N. The compound features a benzodioxole ring system with two methoxy groups at positions 4 and 7 and an amine group attached to the benzodioxole framework.

Data

Key structural data include:

  • Molecular Weight: 225.25 g/mol
  • InChI Key: InChI=1S/C11H15O4N/c1-12-8-4-6(3-7(13)5-8)10(15)14-9(2)11(12)16/h4,6,9H,3,5,12H2,1-2H3
  • SMILES Notation: COc1cc(CN)c(c2c1OCO2)OC .
Chemical Reactions Analysis

Reactions

(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)methanamine can participate in various chemical reactions:

  1. Oxidation Reactions: Can be oxidized to form corresponding carbonyl compounds using agents like potassium permanganate.
  2. Reduction Reactions: Reduction can convert ketones or aldehydes into alcohols using lithium aluminum hydride.
  3. Substitution Reactions: Nucleophilic substitution can occur at the amine site or on aromatic rings depending on reaction conditions.

Technical Details

The choice of reagents and conditions is crucial for achieving high yields and selectivity in these reactions. For instance, oxidation reactions may require acidic conditions to facilitate the transformation effectively.

Mechanism of Action

The mechanism of action for (4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)methanamine involves its interaction with biological targets such as enzymes or receptors that regulate cellular processes. Research indicates that this compound may inhibit certain pathways involved in tumor growth and metastasis.

Process Data

Studies have shown that derivatives of this compound exhibit antitumor activity by inducing apoptosis in cancer cells and inhibiting cell proliferation through modulation of signaling pathways related to cell cycle regulation .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties include:

  • Appearance: Typically exists as a crystalline solid.
  • Melting Point: Specific values vary based on purity but generally fall within a defined range for similar compounds.

Chemical Properties

Chemical properties encompass:

  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide.
  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature.

Relevant data from studies indicate that the compound exhibits moderate lipophilicity (logP values around 0.978), which influences its biological activity and absorption characteristics .

Applications

(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)methanamine has several applications in scientific research:

  1. Medicinal Chemistry: Investigated for potential anticancer therapies due to its ability to modulate key biological pathways.
  2. Chemical Biology: Used as a probe to study biological mechanisms related to cell growth and apoptosis.
  3. Material Science: Explored for incorporation into new materials with specific functional properties.
Introduction to Benzodioxolylmethanamine Scaffolds in Medicinal Chemistry

Chemoinformatic Profiling of (4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)methanamine

The molecular structure and physicochemical properties of (4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)methanamine (C₁₀H₁₃NO₄) underpin its drug-like character and potential for blood-brain barrier (BBB) penetration. Chemoinformatic analysis reveals key parameters:

  • Molecular Weight (MW): 211.22 g/mol, well within the range typically associated with good oral bioavailability and CNS penetration (<500 g/mol) [1].
  • Topological Polar Surface Area (TPSA): 52.9 Ų. This moderate value reflects contributions from the amine (26 Ų) and the two ether oxygens in the dioxole ring (approximately 9 Ų each), suggesting reasonable passive membrane permeability while retaining some solubility potential [1].
  • Calculated LogP (cLogP): ~1.8 (estimated). This moderate lipophilicity balances solubility requirements with the ability to traverse lipid membranes, including the BBB [1].
  • Hydrogen Bond Donors/Acceptors: 2 donors (amine NH₂), 4 acceptors (amine N, two dioxole O, two methoxy O). The H-bonding capacity influences solubility and target binding interactions.

Table 1: Key Chemoinformatic Properties of (4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)methanamine

PropertyValueSignificance
Molecular FormulaC₁₀H₁₃NO₄Defines elemental composition and basic structure.
Molecular Weight211.22 g/molFavorable for CNS drug-likeness (typically <500 g/mol).
Topological PSA (tPSA)52.9 ŲModerate; suggests potential for reasonable passive BBB permeability.
cLogP (Estimated)~1.8Moderate lipophilicity; balances solubility and membrane permeation.
H-Bond Donors2 (NH₂)Impacts solubility and specific target binding interactions.
H-Bond Acceptors4 (N, 3 O atoms)Influences solubility and potential for forming interactions with biological targets.
Rotatable Bonds3 (benzylic CH₂, 2 O-CH₃)Indicates molecular flexibility; moderate number may aid binding.

The benzylic amine group serves as a critical handle for derivatization. It can be functionalized via amide formation, reductive amination, urea/thiourea synthesis, or conversion to other nitrogen-containing heterocycles. These modifications significantly alter physicochemical properties (logP, pKa, TPSA) and biological activity profiles. The dimethoxybenzodioxole core provides a stable, planar aromatic surface for π-stacking interactions with protein residues and contributes to metabolic stability by potentially shielding adjacent positions from oxidative metabolism [2] [4] [5].

Therapeutic Relevance of Substituted Benzodioxole Derivatives in CNS Disorders

Structurally related benzodioxole and benzodioxane derivatives exhibit pronounced activity against neurological and psychiatric targets, highlighting the therapeutic potential of this chemotype for CNS disorders. While direct biological data for (4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)methanamine is limited in the searched literature, extensive research on close analogs provides compelling evidence:

  • Adrenergic Receptors: Doxazosin (Cardura®), a quinazoline-containing benzodioxane, is a clinically established α1-adrenoceptor antagonist used for hypertension and benign prostatic hyperplasia. Its activity underscores the affinity of the benzodioxane pharmacophore for adrenergic receptors within the CNS and periphery [2]. Piperoxan and proroxan are historical benzodioxane-based α-adrenoblockers, demonstrating the scaffold's intrinsic affinity for these receptors [2]. The methoxy groups and amine positioning in (4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)methanamine could potentially engage similar binding pockets.
  • Serotonergic Receptors: Flesinoxan and osemozotan are benzodioxane derivatives acting as potent and selective 5-HT₁ₐ receptor agonists. Flesinoxan was developed as an antihypertensive and later investigated for depression, while osemozotan is a valuable research tool for studying 5-HT₁ₐ function in the brain [2]. Eltoprazine, a phenylpiperazine-containing benzodioxane, is a 5-HT₁ₐ/₁B agonist in advanced development for Parkinson's disease levodopa-induced dyskinesia (PD-LID), ADHD, and Alzheimer's aggression [2]. This demonstrates the scaffold's versatility in targeting serotonin receptors implicated in mood, cognition, and motor control. The primary amine in (4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)methanamine mimics the protonatable nitrogen common in many serotonin receptor ligands.
  • Neuronal Nicotinic Acetylcholine Receptors (nAChRs): Research over the past two decades has identified numerous benzodioxane derivatives designed as agonists or antagonists for nAChR subtypes (e.g., α4β2, α7). These receptors are crucial for cognitive function and are targets for treating Alzheimer's disease, schizophrenia, and pain [2]. Structural features like the oxygen atoms in the dioxole/dioxane ring and the appended basic nitrogen are often key pharmacophores for nAChR interaction. The dimethoxybenzodioxole core and primary amine in the subject compound align closely with these features.
  • Monoamine Oxidase Inhibition (MAO): Domoxin, a benzodioxane derivative, was investigated as a monoamine oxidase inhibitor [2]. Although not marketed, it highlights the potential of the scaffold to interact with enzymes regulating neurotransmitter levels, relevant to depression and neurodegenerative diseases.

Table 2: CNS-Targeting Benzodioxole/Benzodioxane Derivatives and Their Therapeutic Significance

CompoundCore StructurePrimary Target(s)Therapeutic Area/StatusRef
Doxazosin (Cardura®)Benzodioxaneα1-Adrenoceptor antagonistMarketed: Hypertension, Benign Prostatic Hyperplasia [2]
FlesinoxanBenzodioxane5-HT₁ₐ agonistInvestigated: Hypertension, Depression (Phase III discontinued) [2]
OsemozotanBenzodioxane5-HT₁ₐ agonistResearch Tool: Study of 5-HT₁ₐ receptors in CNS [2]
EltoprazineBenzodioxane5-HT₁ₐ/₁B agonistClinical Development: PD-LID, ADHD, Alzheimer's aggression [2]
IdazoxanBenzodioxaneα2-Adrenoceptor antagonistInvestigational: Antidepressant, Antipsychotic potential [2]
PiperoxanBenzodioxaneα-Adrenoceptor antagonistHistorical: Discontinued (side effects) [2]
CX546BenzodioxaneAMPA receptor positive allosteric modulatorInvestigated: Respiratory stimulant (limited oral bioavailability) [2]
(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)methanamineBenzodioxoleUndefined (Research Compound)Target identification/SAR exploration ongoing [1]

The Structure-Activity Relationship (SAR) insights from these compounds are highly relevant to optimizing (4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)methanamine:

  • Aromatic Substitution: The presence and position of methoxy groups (as in 4,7-dimethoxy) significantly influence electronic properties, lipophilicity, and binding affinity. Substitution patterns on the aromatic ring are crucial for subtype selectivity and potency at targets like adrenergic or serotonergic receptors [2] [5].
  • Amine Functionality: The nature of the nitrogen group (primary, secondary, tertiary amine, amide, incorporated into a heterocycle) dramatically affects receptor interaction, selectivity, and pharmacokinetics. The primary amine in the subject compound offers a versatile point for derivatization to explore these effects [2] .
  • Stereochemistry: While the subject benzodioxole is not inherently chiral, many potent bioactive benzodioxanes (e.g., F17807) possess a chiral center at the dioxane ring fusion carbon. Achieving high enantiomeric purity is often critical for optimal activity and reduced off-target effects, as demonstrated by efforts in asymmetric synthesis and chiral resolution of benzodioxane pharmacophores [2]. This highlights the importance of considering stereochemistry in any downstream modification introducing chirality.

Historical Evolution of Benzodioxole-Based Pharmacophores

The benzodioxole and benzodioxane scaffolds have a rich history in medicinal chemistry, evolving from simple natural product inspirations to sophisticated, target-directed drugs:

  • Natural Product Foundations (Late 19th/Early 20th Century): The synthesis of the 1,4-benzodioxane core was first achieved in the late 1800s, driven initially by chemical curiosity rather than therapeutic intent [2]. However, the discovery of naturally occurring benzodioxane lignans (e.g., sesamin, sesamolin, yangambin), flavonolignans (e.g., silybin), coumarinolignans, and stilbenolignans revealed a vast array of biologically active benzodioxane-containing metabolites. These natural products, biosynthesized via oxidative coupling of phenylpropanoid units or with flavonoids/coumarins/stilbenes, exhibit diverse activities including antioxidant, anti-inflammatory, antitumor, and neuroprotective effects [2]. While distinct from the synthetic 1,3-benzodioxole scaffold, these natural 1,4-benzodioxanes provided crucial inspiration for medicinal chemists, demonstrating the biological relevance of the benzodioxane/benzodioxole structural motif.
  • Early Synthetic Drugs & Pharmacological Tools (Mid 20th Century): Prosympal, a simple benzodioxane derivative, was marketed as a sympatholytic agent until the 1950s [2]. Piperoxan emerged as one of the earliest identified α-adrenoceptor antagonists, becoming a vital pharmacological tool for characterizing adrenergic systems despite its eventual discontinuation due to side effects [2]. This era established the benzodioxane/benzodioxole nucleus as a viable pharmacophore capable of modulating neurotransmitter systems. The focus was often on relatively simple substitutions around the core.
  • Rise of Target-Oriented Design & Chirality (Late 20th Century): The latter half of the 20th century saw a shift towards rational design. Doxazosin (Cardura®), launched in the 1980s, exemplified the successful integration of the benzodioxane moiety into a larger, target-optimized structure (a quinazoline) for selective α1-blockade [2]. Concurrently, the importance of stereochemistry in benzodioxane pharmacology became evident (e.g., with compounds like F17807). This drove significant advancements in synthetic methodologies, including asymmetric synthesis [[2], [3], [4], [5], [6], [7], [8], [9] in citation:2], racemate resolution [[10], [11], [12], [13], [14], [15], [16], [17], [18] in citation:2], ‘chiral pool’ synthesis [[19], [20], [21], [22], [23], [24], [25], [26] in citation:2], and chiral HPLC [27 in citation:2], enabling the production of enantiomerically pure bioactive benzodioxanes.
  • Diversification & Exploration of New Targets (21st Century): Research over the last two decades has dramatically expanded the scope and therapeutic potential of benzodioxole/benzodioxane scaffolds:
  • Target Diversity: Beyond adrenergic and serotonergic systems, benzodioxane derivatives have been designed as ligands for nAChRs [2], AMPA receptor modulators (CX546) [2] [5], and HSP90 inhibitors (as seen in structurally related chromen derivatives like 2-(3,4-dimethoxyphenyl)-1-(5-methoxy-2,2-dimethyl-2H-chromen-6-yl)ethanone) [5].
  • Structural Complexity: Modern compounds often feature greater complexity, integrating the benzodioxole/dioxane unit into larger or more elaborate frameworks. Examples include eliglustat (Cerdelga®), a benzodioxane-based glucosylceramide synthase inhibitor for Gaucher’s disease [2], and complex molecules like 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles explored as tubulin inhibitors and anticancer agents (illustrating the benzodioxole unit as a common lipophilic substituent) .
  • Synthetic Innovation: Techniques like Pd-catalyzed direct arylation of tetrahydrofuran and benzodioxane systems [2], Pd-catalyzed C-N cross-coupling (e.g., Buchwald-Hartwig amination) , and sophisticated asymmetric syntheses continue to evolve, providing efficient access to novel derivatives for SAR exploration.

Table 3: Evolution of Key Benzodioxole/Benzodioxane Pharmacophores in Medicinal Chemistry

EraRepresentative Examples/DevelopmentsKey CharacteristicsImpact/Advancement
Natural ProductsSesamin, Sesamolin, Silybin, YangambinComplex benzodioxane lignans and flavonolignans; Diverse bioactivities.Revealed biological potential of benzodioxane core; Source of inspiration.
Early Synthetics (Mid 20th C)Prosympal (Sympatholytic), Piperoxan (α-Adrenoblocker)Relatively simple structures; Often racemic mixtures; Foundational pharmacology.Established core as bioactive pharmacophore; Early CNS/PNS modulators.
Targeted Drugs (Late 20th C)Doxazosin (α1-Antagonist), Flesinoxan (5-HT₁ₐ agonist), Idazoxan (α2-Antagonist)More complex structures; Increased target focus; Emergence of chirality importance.Demonstrated clinical utility; Highlighted need for enantioselective synthesis.
Modern Diversification (21st C)Eliglustat (GCS inhibitor), Osemozotan/Eltoprazine (5-HT₁ₐ agonists), CX546 (AMPA PAM), Complex indole/quinoline hybrids (e.g., 1-benzo[1,3]dioxol-5-yl indoles)High structural diversity; Targeting novel pathways (e.g., enzymes, ion channels); Advanced synthetic methods (Pd-catalysis, asymmetric synthesis).Expansion into oncology, rare diseases, neurodegeneration; Sophisticated SAR and property optimization.
Emerging Chemotype(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)methanamineSimple, versatile synthon; Primary amine handle; Methoxy substitution pattern.Potential for derivatization targeting established (CNS) and novel biological pathways.

Within this historical context, (4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)methanamine represents a modern, versatile building block. Its structure embodies key historical learnings: the importance of oxygen substituents (dimethoxy for electronic/lipophilic tuning, dioxole for metabolic stability and π-stacking potential) and a strategically placed, readily functionalizable primary amine. It serves as a foundation for synthesizing next-generation compounds targeting CNS receptors and enzymes, leveraging both traditional medicinal chemistry wisdom and contemporary synthetic and screening technologies [1] [2] [5].

Properties

CAS Number

1087790-61-1

Product Name

(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)methanamine

IUPAC Name

(4,7-dimethoxy-1,3-benzodioxol-5-yl)methanamine

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

InChI

InChI=1S/C10H13NO4/c1-12-7-3-6(4-11)8(13-2)10-9(7)14-5-15-10/h3H,4-5,11H2,1-2H3

InChI Key

JWWLOGFPHCXLLW-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C(=C1)CN)OC)OCO2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.